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Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for

neopentyl iodide (1-iodo-2,2-dimethylpropane). It is intended for researchers, scientists, and

professionals in the field of drug development and organic chemistry. This document presents

detailed experimental data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13

Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). The information is organized into clear, tabular formats for ease of comparison and

analysis. Furthermore, detailed experimental protocols for the cited data and a logical workflow

for spectral interpretation are provided.

Introduction
Neopentyl iodide, with the chemical formula C₅H₁₁I, is a halogenated alkane. Its unique

neopentyl group, characterized by a quaternary carbon bonded to three methyl groups and a

methylene group, imparts specific spectroscopic signatures. Accurate interpretation of its NMR,

IR, and MS data is crucial for its identification, purity assessment, and for understanding its

chemical behavior in various applications, including as a synthetic intermediate in

pharmaceutical research. This guide serves as a centralized repository for the essential

spectroscopic data of neopentyl iodide.

Spectroscopic Data
The following sections present the quantitative spectroscopic data for neopentyl iodide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of neopentyl iodide is characterized by two distinct signals

corresponding to the two types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Neopentyl Iodide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.04 Singlet 9H -(CH₃)₃

3.15 Singlet 2H -CH₂-I

Solvent: CDCl₃, Reference: TMS (0 ppm)

The ¹³C NMR spectrum of neopentyl iodide displays three signals, corresponding to the three

distinct carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for Neopentyl Iodide

Chemical Shift (δ) ppm Assignment

27.6 -(CH₃)₃

31.8 -C(CH₃)₃

36.4 -CH₂-I

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy
The IR spectrum of neopentyl iodide exhibits characteristic absorption bands corresponding to

the vibrational modes of its functional groups.

Table 3: IR Spectroscopic Data for Neopentyl Iodide
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Wavenumber (cm⁻¹) Intensity Assignment

2955 Strong
C-H stretch (asymmetric, -

CH₃)

2928 Strong
C-H stretch (asymmetric, -

CH₂)

2868 Strong C-H stretch (symmetric, -CH₃)

1477 Medium C-H bend (scissoring, -CH₂)

1466 Medium C-H bend (asymmetric, -CH₃)

1395 Weak C-H bend (symmetric, -CH₃)

1366 Medium C-H bend (symmetric, -CH₃)

1225 Medium C-C skeletal vibration

590 Strong C-I stretch

Sample Preparation: Liquid Film

Mass Spectrometry (MS)
The mass spectrum of neopentyl iodide provides information about its molecular weight and

fragmentation pattern upon electron ionization.

Table 4: Mass Spectrometry Data for Neopentyl Iodide
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m/z Relative Intensity (%) Assignment

198 5 [M]⁺ (Molecular Ion)

183 <1 [M-CH₃]⁺

127 15 [I]⁺

71 100 [C₅H₁₁]⁺ (Neopentyl cation)

57 80 [C₄H₉]⁺ (tert-Butyl cation)

43 30 [C₃H₇]⁺

41 55 [C₃H₅]⁺

29 40 [C₂H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are generalized experimental protocols.

NMR Spectroscopy
A solution of neopentyl iodide in deuterated chloroform (CDCl₃) was prepared in a standard 5

mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard. Both ¹H and ¹³C

NMR spectra were recorded on a 90 MHz spectrometer. For ¹H NMR, the spectral width was

set to 15 ppm, and for ¹³C NMR, it was set to 200 ppm.

Infrared Spectroscopy
A drop of neat neopentyl iodide was placed between two potassium bromide (KBr) plates to

form a thin liquid film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates

was acquired prior to the sample measurement.

Mass Spectrometry
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The mass spectrum was obtained using a mass spectrometer equipped with an electron

ionization (EI) source. A dilute solution of neopentyl iodide in a volatile organic solvent was

introduced into the instrument. The electron energy was set to 70 eV. The fragments were

analyzed by a quadrupole mass analyzer.

Spectroscopic Interpretation Workflow
The collective spectroscopic data provides unambiguous evidence for the structure of

neopentyl iodide. The logical workflow for this structural elucidation is depicted below.

Spectroscopic Data

Mass Spectrometry

Neopentyl Iodide
(1-iodo-2,2-dimethylpropane)

Molecular Ion at m/z 198
[C5H11I]+ confirms molecular formula.
Fragmentation pattern (loss of I, CH3)

is consistent with structure.

NMR Spectroscopy

1H NMR: Two singlets with 9:2 ratio
indicates a tert-butyl group adjacent to a CH2.

13C NMR: Three distinct signals confirm
the carbon skeleton.

IR Spectroscopy

Strong C-H stretches ~2900 cm-1
confirm alkane structure.
Strong band at 590 cm-1

is characteristic of a C-I bond.

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of neopentyl iodide using MS, NMR, and

IR data.

To cite this document: BenchChem. [Spectroscopic Profile of Neopentyl Iodide: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b098784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

